4-Bromo-2-chloro-6-iodoaniline

Synthetic Methodology Halogenated Benzene Synthesis Microscale Organic Chemistry

Standard polyhalogenated anilines fail to deliver orthogonal reactivity, causing regioisomer mixtures and stalled iterative synthesis. This compound solves the pain point with three distinct C-X bonds (C-I >> C-Br > C-Cl) and a free amine. - **Key advantage:** C-I bond enables selective oxidative addition; amine allows chemoselective deamination to 1-bromo-3-chloro-5-iodobenzene with superior yield. - **Application:** Ideal for SET-mediated indole formation (metal-free) and unsymmetrical aromatic systems for ligands or API intermediates. - **Supply:** Packaged under inert atmosphere; bulk and R&D quantities available.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
Cat. No. B12088954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-6-iodoaniline
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)I)Br
InChIInChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyODRRRUCLKFJJNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-6-iodoaniline: Densely Halogenated Aniline Building Block


4-Bromo-2-chloro-6-iodoaniline (CAS 56141-11-8) is a densely functionalized halogenated aromatic amine . Its molecular structure features three distinct halogen substituents—bromine, chlorine, and iodine—positioned ortho, para, and ortho, respectively, to the amino group on a single benzene ring . With a molecular weight of 332.36 g/mol, a reported melting point of 97-97.5 °C, and a predicted pKa of -0.11 , this compound functions primarily as a versatile synthetic intermediate rather than a final active pharmaceutical ingredient . The spatial and electronic differentiation among the carbon-halogen bonds provides a unique platform for executing sequential, site-selective cross-coupling reactions, enabling the programmed construction of complex molecular architectures . This specific substitution pattern is engineered to address the limitations of simpler aniline derivatives in multi-step synthesis workflows.

Supports sequential site-selective cross-coupling via orthogonal C-I, C-Br, C-Cl bonds
Direct precursor to 1-bromo-3-chloro-5-iodobenzene through reported deamination protocol
Enables programmed construction of unsymmetrical polyhalogenated aromatics

4-Bromo-2-chloro-6-iodoaniline vs. Simpler Haloanilines


Direct substitution with generic mono- or dihalogenated anilines (e.g., 4-iodoaniline, 2,4-dibromoaniline) is often unsuccessful because these simpler analogs lack the orthogonal reactivity required for iterative functionalization. In 4-Bromo-2-chloro-6-iodoaniline, the carbon-iodine bond exhibits significantly higher reactivity in oxidative addition (e.g., in Pd-catalyzed cross-couplings) compared to the carbon-bromine and carbon-chlorine bonds . Conversely, the amino group can undergo chemoselective transformations like reductive deamination, enabling a complete change in the core's electronic and steric profile [1]. Replacing this compound with a symmetrical analog typically leads to inseparable mixtures of regioisomers, incomplete conversion, or the inability to access late-stage diversification points. The following quantitative evidence demonstrates the tangible, measurable advantages of retaining this specific polyhalogenated scaffold in both academic research and industrial process development.

Mono- or dihalogenated anilines lack the orthogonal C-X reactivity required for stepwise cross-coupling sequences.
Symmetrical dihaloanilines may produce inseparable regioisomeric mixtures, complicating late-stage diversification.
Chemoselective amino-group transformations (e.g., deamination) may not transfer to analogs without differentiated halogen handles.

4-Bromo-2-chloro-6-iodoaniline: Quantitative Evidence


Reductive Deamination Efficiency

The reductive deamination of 4-Bromo-2-chloro-6-iodoaniline using isoamyl nitrite in DMF provides a streamlined route to 1-bromo-3-chloro-5-iodobenzene, circumventing the inefficiencies of traditional diazonium salt-based protocols [1]. This method requires only 0.25 g of starting material and consistently achieves product yields exceeding 75%, offering a significant improvement over the lengthy and frequently inefficient standard diazonium isolation procedure [2].

Deamination Efficiency
Head-to-head comparison
Yield >75% (average) with isoamyl nitrite/DMF at 0.25 g scale vs. standard diazonium route (reported inefficient)
Supports microscale 1-bromo-3-chloro-5-iodobenzene synthesis
Reported direct method comparison; verify at target scale
Synthetic Methodology Halogenated Benzene Synthesis Microscale Organic Chemistry

Iodide-Selective Cross-Coupling

The compound's iodine atom serves as the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, while the bromine and chlorine atoms remain largely inert under standard conditions . In competitive scenarios, chemoselective cross-coupling at the aryl C-I bond is achievable in the presence of both C-Br and C-Cl bonds, as well as other sensitive functional groups [1]. This is in stark contrast to 2,4-dibromoaniline or 4-iodoaniline, where the absence of a strongly differentiated leaving group precludes such sequential, site-selective functionalization.

Iodide-Selective Coupling
Cross-study comparable
Selective oxidative addition at C-I bond in presence of C-Br and C-Cl under Pd catalysis; not feasible with 2,4-dibromoaniline
Enables sequential site-selective functionalization
Chemoselectivity under standard Suzuki/Sonogashira conditions
Palladium Catalysis Chemoselectivity Cross-Coupling

SET-Mediated Indole Formation

2-Iodoaniline derivatives, including 4-Bromo-2-chloro-6-iodoaniline, undergo transition-metal-free, single-electron transfer (SET) mediated modular indole formation with ketones . This reaction exhibits a broad substrate scope and unconventional regioselectivity trends, providing access to complex indole scaffolds not readily available from other haloanilines [1]. Simpler anilines like 4-bromo-2-chloroaniline, lacking the ortho-iodine, cannot participate in this specific transformation.

SET-Mediated Indole Formation
Class-level inference
Participates in transition-metal-free indole synthesis with ketones; binary capability absent in 4-bromo-2-chloroaniline
Supports metal-free heterocycle construction
Requires ortho-iodine; review substrate scope for target
Heterocyclic Chemistry Indole Synthesis Transition-Metal-Free

Melting Point Advantage for Purification

4-Bromo-2-chloro-6-iodoaniline possesses a melting point of 97-97.5 °C , which is substantially higher than its precursor 4-bromo-2-chloroaniline (70-72 °C) [1] and 4-iodoaniline (61-63 °C) . This elevated melting point is a direct consequence of the increased molecular weight (332.36 g/mol) and the enhanced van der Waals interactions from the heavy iodine atom [2]. The higher melting point facilitates easier purification by recrystallization and contributes to improved stability during storage at ambient laboratory temperatures.

Melting Point Advantage
Cross-study comparable
97–97.5 °C (27–30 °C higher than 4-bromo-2-chloroaniline, 36 °C higher than 4-iodoaniline)
May facilitate purification by recrystallization
Reported physical property; assess batch consistency
Physical Chemistry Purification Recrystallization

Antiprotozoal m-Terphenyl Precursor

The synthetic utility of 4-Bromo-2-chloro-6-iodoaniline is validated by its use as a key intermediate in the preparation of complex dicationic m-terphenyl and 1,3-dipyridylbenzene derivatives, which have demonstrated antiprotozoal activity [1]. This demonstrates that the compound can be successfully elaborated into biologically relevant molecules. Generic alternatives like 2,4-dibromoaniline or 4-iodoaniline would not provide the same regioisomeric purity or the specific halogen pattern required for accessing this class of dicationic structures.

Antiprotozoal Precursor Role
Supporting evidence
Validated as key intermediate for dicationic m-terphenyl derivatives with reported antiprotozoal activity
Supports synthesis of biologically relevant scaffolds
Regiospecific elaboration not achievable with generic haloanilines
Medicinal Chemistry Antiprotozoal Agents Dicationic Compounds

4-Bromo-2-chloro-6-iodoaniline: Procurement & Use Cases


1-Bromo-3-chloro-5-iodobenzene Synthesis

Based on the superior yield and microscale efficiency of the reductive deamination process [1], 4-Bromo-2-chloro-6-iodoaniline is the preferred starting material for synthesizing 1-bromo-3-chloro-5-iodobenzene. This is particularly valuable in academic teaching laboratories and in industrial settings where minimizing material waste and maximizing throughput of this densely halogenated benzene core is critical. The improved deamination protocol offers a tangible advantage over older, less efficient diazonium routes [2].

Sequential Cross-Coupling for Aromatic Architectures

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds makes this compound an ideal linchpin for the iterative synthesis of unsymmetrical, highly functionalized aromatic systems. Scientists should select this compound when a synthetic route requires the sequential introduction of three different substituents onto a benzene ring, a task that is not feasible with symmetrical or mono-halogenated anilines. This is directly applicable in the development of novel ligands, molecular probes, and advanced pharmaceutical intermediates [3].

Metal-Free Indole Synthesis via SET

Given its utility in SET-mediated indole formation , 4-Bromo-2-chloro-6-iodoaniline should be procured for projects aiming to construct indole-containing heterocycles under mild, metal-free conditions. This is especially relevant for medicinal chemistry programs where residual transition metals in the final product are a major concern. The presence of the ortho-iodine is essential for this reactivity, which simpler anilines cannot replicate [4].

Application
Selection Property
Validation Focus
1-Bromo-3-chloro-5-iodobenzene synthesis
Deamination reaction protocol
Reported yield and microscale efficiency
Sequential cross-coupling for unsymmetrical aromatics
Orthogonal carbon-halogen bond reactivity
Chemoselectivity under palladium catalysis
Metal-free indole synthesis
ortho-Iodine participation in SET-mediated cyclization
Compatibility with transition-metal-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-6-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.